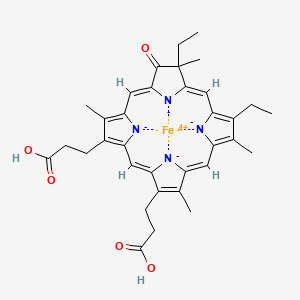
FE-Mesopone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These are large heterocyclic aromatic ring systems consisting, at the core, of three pyrroles and one pyrroline coupled through four methine linkages . Fe-Mesopone is a metallotetrapyrrole, specifically an iron complex of mesoporphyrinone, and is used as a functional model of heme oxygenated oxidases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fe-Mesopone is synthesized through the metallation of mesoporphyrinone with iron chloride (FeCl2). The process involves the treatment of mesoporphyrin with osmium tetroxide (OsO4) followed by acid-catalyzed pinacol rearrangement to form oxochlorin derivatives. The northern oxochlorin isomers are isolated by chromatography, and the regio-isomers assignments are determined by 2D COSY and NOE 1H NMR .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard laboratory procedures for metallation and purification. The process may be scaled up using automated chromatography systems and large-scale reactors for the metallation step.
Analyse Chemischer Reaktionen
Types of Reactions: Fe-Mesopone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s peroxidase activity is particularly notable, as it can form intermediate compounds similar to wild-type cytochrome c peroxidase .
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4) is used for the initial oxidation of mesoporphyrin.
Reduction: Iron chloride (FeCl2) is used for the metallation process.
Substitution: Acid-catalyzed pinacol rearrangement is employed to form oxochlorin derivatives.
Major Products: The major product formed from these reactions is the hybrid protein MpCcP, which exhibits enhanced peroxidase activity with certain substrates .
Wissenschaftliche Forschungsanwendungen
Fe-Mesopone has several scientific research applications, including:
Wirkmechanismus
Fe-Mesopone exerts its effects through its interaction with cytochrome c peroxidase. The compound forms a hybrid protein, MpCcP, which has 99% wild-type peroxidase activity with cytochrome c. The electron-withdrawing oxo-substituents on the cofactor cause an increase in the Fe III / Fe II reduction potential, enhancing its peroxidase activity with certain substrates .
Vergleich Mit ähnlichen Verbindungen
Fe-Mesopone is unique among metallotetrapyrroles due to its specific structure and enhanced peroxidase activity. Similar compounds include other metallotetrapyrroles and oxochlorin derivatives, such as:
Mesoporphyrin: The precursor to this compound, used in similar enzymatic studies.
Oxochlorin Derivatives: Other oxochlorin compounds with varying metal centers and substituents.
This compound stands out due to its specific interaction with cytochrome c peroxidase and its enhanced peroxidase activity, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C34H36FeN4O5 |
|---|---|
Molekulargewicht |
636.5 g/mol |
IUPAC-Name |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+) |
InChI |
InChI=1S/C34H39N4O5.Fe/c1-7-20-17(3)23-13-24-18(4)21(9-11-31(39)40)26(35-24)15-27-22(10-12-32(41)42)19(5)25(36-27)14-29-33(43)34(6,8-2)30(38-29)16-28(20)37-23;/h13-16H,7-12H2,1-6H3,(H5-,35,36,37,38,39,40,41,42,43);/q-1;+4/p-3 |
InChI-Schlüssel |
RPYIPNWUMWMZRW-UHFFFAOYSA-K |
Isomerische SMILES |
CCC1=C2/C=C\3/C(C(=O)/C(=C/C4=C(C(=C([N-]4)/C=C\5/C(=C(/C(=C/C(=C1C)[N-]2)/[N-]5)C)CCC(=O)O)CCC(=O)O)C)/[N-]3)(C)CC.[Fe+4] |
Kanonische SMILES |
CCC1=C2C=C3C(C(=O)C(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=C1C)[N-]2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)[N-]3)(C)CC.[Fe+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



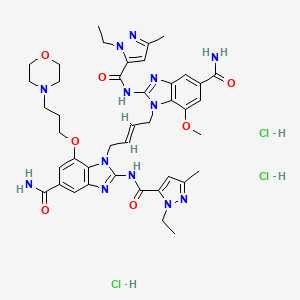
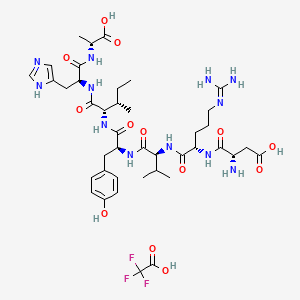

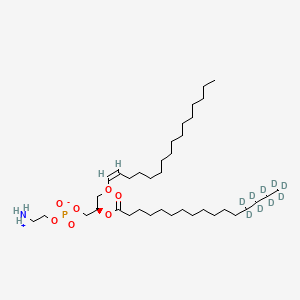


![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)
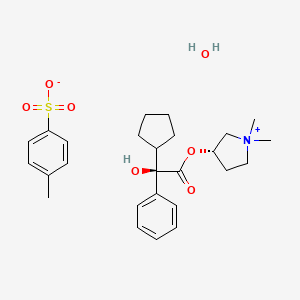
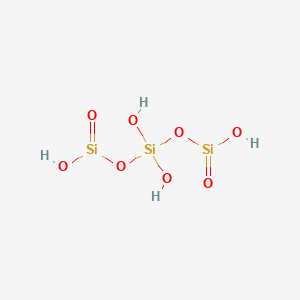
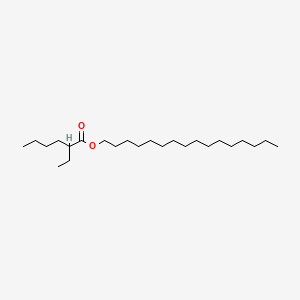

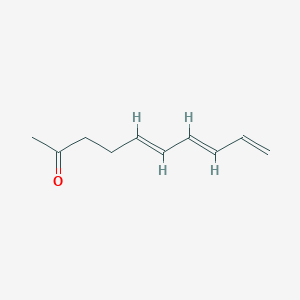
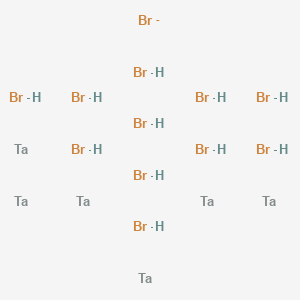
![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)